molecular formula C10H10N2O2S2 B2803229 Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-10-4

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2803229
CAS No.: 400086-10-4
M. Wt: 254.32
InChI Key: MRQUTNCNNZDITO-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone belongs to a class of synthetic sulfonyl derivatives based on the 1,2,3-thiadiazole scaffold, which is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities. Compounds within this structural class have demonstrated significant promise in pharmacological research, particularly as novel antimycobacterial agents. Recent studies on closely related 4-methyl-1,2,3-thiadiazole-based sulfonyl hydrazone derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 0.07 µM, which is comparable to the first-line drug isoniazid . The proposed mechanism of action for such inhibitors often involves direct interaction with essential bacterial enzymes, such as enoyl-ACP reductase (InhA), a key target in the mycobacterial fatty acid biosynthesis pathway . Molecular docking studies provide promising insights into these interactions, suggesting that these compounds can bind effectively to the InhA receptor without requiring prior bioactivation, a common limitation of other drugs that leads to resistance . Beyond antitubercular applications, the 1,2,3-thiadiazole core is a versatile scaffold investigated for its potential in developing agrochemicals, including plant activators, fungicides, and insecticides . This sulfone derivative serves as a critical intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylsulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUTNCNNZDITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of benzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and thioethers.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Overview of Thiadiazole Derivatives

StepReactantsConditionsProduct
1Thiosemicarbazide + Carbon DisulfideHeat1,3,4-Thiadiazole
21,3,4-Thiadiazole + Benzyl ChlorideBase (e.g., NaOH)Benzyl Thiadiazole
3Benzyl Thiadiazole + Sulfonyl ChlorideRoom TemperatureBenzyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfone

Biological Activities

The biological activities of this compound are primarily attributed to the thiadiazole moiety. Research has demonstrated that thiadiazoles exhibit a range of pharmacological effects including:

  • Antibacterial Activity : Compounds containing the thiadiazole structure have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that benzyl derivatives can enhance the antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function .
  • Antifungal Activity : Thiadiazole derivatives have also been evaluated for their antifungal properties. Research indicates that these compounds can inhibit fungal growth by disrupting cellular processes .
  • Anticancer Potential : Several studies have reported the anticancer activity of thiadiazole derivatives. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of cell wall synthesis
AntifungalDisruption of cellular processes
AnticancerInduction of apoptosis and tumor inhibition

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at sub-inhibitory concentrations, suggesting potential for therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, this compound was tested on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Benzyl sulfone C₁₀H₁₀N₂O₂S₂ 270.33 Radioprotective agent
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone 4-Methylphenyl sulfone C₁₅H₁₂N₂O₂S₂ 316.40 Structural analog with enhanced aromatic bulk
4-Methyl-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole Sulfoxide C₁₀H₁₀N₂OS₂ 254.32 Lower oxidation state; altered reactivity
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol Methanol substituent C₄H₆N₂OS 130.17 Irritant; lower thermal stability
4-Methyl-1,2,3-thiadiazol-5-yl urea Urea group C₄H₅N₃OS 143.16 Antifungal activity via elicitor effects

Reactivity and Stability

  • Thermal Decomposition: Benzyl sulfone derivatives exhibit varied stability. For example, benzyl benzenediazo sulfone decomposes in nonpolar solvents (e.g., benzene) to yield sulfur dioxide and phenylhydrazones, with chain-reaction mechanisms proposed .
  • Chemical Inertness: Benzyl phenyl sulfone shows resistance to desulfurization reactions (e.g., with ZnCl₂/morpholine), suggesting sulfone groups generally confer inertness under mild conditions .

Biological Activity

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Structure:
this compound contains a thiadiazole ring, which is known for its diverse biological activities. The presence of the sulfone group enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C₉H₉N₃O₂S₂
Molecular Weight: 227.31 g/mol

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit notable inhibitory effects against various bacterial strains.

Compound MIC (µg/mL) Target Organism
This compound3.125Staphylococcus aureus
6.25Escherichia coli
3.125Candida albicans

Research indicates that the compound's structure contributes to its efficacy against these pathogens, with the thiadiazole ring playing a crucial role in enhancing antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.

Study Cell Line IC₅₀ (µM)
In vitro study on cancer cellsHeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0

In these studies, the compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound exhibits various other biological activities:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Antidiabetic Activity: Some derivatives have been reported to lower blood glucose levels in diabetic models, suggesting a possible role in diabetes management .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study: A recent study highlighted the effectiveness of this compound against Staphylococcus epidermidis, with an MIC value comparable to standard antibiotics. The study emphasized structure–activity relationships (SAR) that correlate specific substitutions on the thiadiazole ring with enhanced bioactivity .
  • Cytotoxicity Assay: In another investigation assessing the compound's anticancer properties, it was found to induce apoptosis in HeLa cells through mitochondrial pathway activation. This study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .

Q & A

Basic: What are the optimal synthetic routes for preparing benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves coupling a benzyl sulfonyl chloride with a pre-functionalized 4-methyl-1,2,3-thiadiazole intermediate. Key steps include:

  • Thiadiazole Core Preparation : Start with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives (e.g., via cyclization of thiosemicarbazides with acetic anhydride) .
  • Sulfone Formation : React the thiadiazole intermediate with benzyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and HPLC-MS .

Basic: How can crystallographic data for this compound be obtained and refined?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .
  • Structure Solution : Employ direct methods in SHELXS-97 for phase determination .
  • Refinement : Refine with SHELXL-2018 using full-matrix least-squares on F². Key parameters:
    • Anisotropic displacement for non-H atoms.
    • Hydrogen atoms placed geometrically and refined isotropically.
    • Final R1/wR2 values <0.05/0.12 indicate high precision .
  • Validation : Check for voids using PLATON and validate geometry with CCDC Mercury .

Advanced: How do electronic effects of substituents on the thiadiazole ring influence sulfone reactivity in cross-coupling reactions?

Methodological Answer:

  • Experimental Design : Compare reactivity of benzyl sulfone derivatives with varying electron-donating (e.g., -CH₃) or withdrawing (-NO₂) groups at the 4-position of the thiadiazole.
  • Mechanistic Probes :
    • Conduct Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis.
    • Monitor reaction rates via GC-MS and quantify yields.
  • Findings : Electron-withdrawing groups enhance electrophilicity of the sulfone, accelerating oxidative addition to Pd(0) (observed in 15–20% higher yields vs. electron-donating groups) .
  • Contradictions : Some studies report minimal impact of substituents on biological activity (e.g., antiviral assays), suggesting non-covalent interactions dominate in biological contexts .

Advanced: How can discrepancies in reported biological activities of thiadiazole sulfones be resolved?

Methodological Answer:

  • Data Analysis : Re-evaluate literature using meta-analysis. For example:

    StudyActivity (IC₅₀, μM)Assay Type
    Xu et al. (2010)2.1 (TMV)In vitro
    Uma et al. (2018)>50 (Sp1–Sp5)In vivo
    Discrepancies may arise from assay conditions (e.g., cell lines, solvent effects) .
  • Resolution Strategies :

    • Standardize protocols (e.g., fixed DMSO concentration ≤0.1%).
    • Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity).
    • Perform QSAR modeling to identify critical substituents .

Advanced: What mechanistic insights explain the thermal decomposition pathways of benzyl sulfones?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Observe decomposition onset at ~180°C .
  • Product Identification : Use GC-MS to detect SO₂, benzaldehyde phenylhydrazone, and N-benzyl derivatives as major products .
  • Mechanistic Proposals :
    • Radical Pathway : Initiation via homolytic S–C bond cleavage, supported by trapping experiments with Koelsch radical (3) .
    • Polar Pathway : Possible involvement of zwitterionic intermediates in polar solvents (e.g., cumene) .
  • Contradictions : Chain-reaction dominance in benzene vs. diphenylmethane highlights solvent-dependent kinetics .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR: Benzyl protons as doublets at δ 4.5–5.0 ppm (J = 12–14 Hz); thiadiazole-CH₃ as singlet at δ 2.5–2.7 ppm .
    • ¹³C NMR: Sulfone SO₂ at δ 55–60 ppm; thiadiazole C-5 at δ 160–165 ppm .
  • IR : Strong S=O stretches at 1150–1300 cm⁻¹ .
  • MS : ESI-MS [M+H]⁺ expected at m/z 295.0 (C₁₀H₁₀N₂O₂S₂) .

Advanced: How can computational methods predict the bioactivity of thiadiazole sulfone derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., TMV coat protein). Key residues: Arg152 (H-bond with sulfone O) and Phe77 (π-stacking with thiadiazole) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Metrics: RMSD <2.0 Å, hydrogen bond occupancy >70% .
  • Validation : Compare with experimental IC₅₀ values. Discrepancies >1 log unit suggest flaws in force fields or protonation states .

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